molecular formula C6H6ClF2N3O2S B13211682 4-Cyclopropyl-5-(difluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride

4-Cyclopropyl-5-(difluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride

Cat. No.: B13211682
M. Wt: 257.65 g/mol
InChI Key: TXOPAZKFAUWVIT-UHFFFAOYSA-N
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Description

4-Cyclopropyl-5-(difluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride is a fluorinated compound with a molecular weight of 257.65 g/mol. This compound is known for its unique blend of reactivity and selectivity, making it an invaluable tool in various scientific research applications .

Preparation Methods

The synthesis of 4-Cyclopropyl-5-(difluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride typically involves multi-step reactions. The exact synthetic routes and reaction conditions can vary, but they generally include the use of specific reagents and catalysts to achieve the desired product. Industrial production methods often employ microwave-assisted synthesis to enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

4-Cyclopropyl-5-(difluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-Cyclopropyl-5-(difluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-5-(difluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

4-Cyclopropyl-5-(difluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and selectivity, which make it a valuable tool in various scientific research fields .

Properties

Molecular Formula

C6H6ClF2N3O2S

Molecular Weight

257.65 g/mol

IUPAC Name

4-cyclopropyl-5-(difluoromethyl)-1,2,4-triazole-3-sulfonyl chloride

InChI

InChI=1S/C6H6ClF2N3O2S/c7-15(13,14)6-11-10-5(4(8)9)12(6)3-1-2-3/h3-4H,1-2H2

InChI Key

TXOPAZKFAUWVIT-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=NN=C2S(=O)(=O)Cl)C(F)F

Origin of Product

United States

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